molecular formula C17H19FN2O4 B12977009 (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B12977009
M. Wt: 334.34 g/mol
InChI Key: RXBZFBQCVDYEFO-GUYCJALGSA-N
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the cyanophenyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyanophenyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-fluoropyrrolidine-3-carboxylic acid
  • (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-fluoropyrrolidine-3-carboxylic acid
  • (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromophenyl)-3-fluoropyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

IUPAC Name

(3R,4R)-4-(4-cyanophenyl)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H19FN2O4/c1-16(2,3)24-15(23)20-9-13(17(18,10-20)14(21)22)12-6-4-11(8-19)5-7-12/h4-7,13H,9-10H2,1-3H3,(H,21,22)/t13-,17-/m0/s1

InChI Key

RXBZFBQCVDYEFO-GUYCJALGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)C#N

Origin of Product

United States

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